molecular formula C15H23ClN2 B5123157 1-sec-butyl-4-(4-chlorobenzyl)piperazine

1-sec-butyl-4-(4-chlorobenzyl)piperazine

Cat. No. B5123157
M. Wt: 266.81 g/mol
InChI Key: YENWJFPWRVSWLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-sec-butyl-4-(4-chlorobenzyl)piperazine, also known as BZP, is a synthetic compound that belongs to the piperazine family of drugs. BZP is a psychoactive substance that has been used recreationally as a stimulant. Despite its popularity as a recreational drug, BZP has also been the subject of scientific research due to its potential therapeutic applications.

Scientific Research Applications

1-sec-butyl-4-(4-chlorobenzyl)piperazine has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 1-sec-butyl-4-(4-chlorobenzyl)piperazine has anxiolytic, antidepressant, and anti-inflammatory properties. 1-sec-butyl-4-(4-chlorobenzyl)piperazine has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

1-sec-butyl-4-(4-chlorobenzyl)piperazine acts as a dopamine and serotonin agonist, which means that it stimulates the release of these neurotransmitters in the brain. This leads to an increase in dopamine and serotonin levels, which results in feelings of euphoria and increased energy. 1-sec-butyl-4-(4-chlorobenzyl)piperazine also inhibits the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects:
1-sec-butyl-4-(4-chlorobenzyl)piperazine has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation and muscle tremors. 1-sec-butyl-4-(4-chlorobenzyl)piperazine has been found to have a high affinity for the serotonin transporter, which may contribute to its psychoactive effects.

Advantages and Limitations for Lab Experiments

1-sec-butyl-4-(4-chlorobenzyl)piperazine has several advantages for lab experiments. It is a relatively inexpensive compound that is easy to synthesize. It also has a high potency, which makes it useful for studying the effects of dopamine and serotonin on the brain. However, 1-sec-butyl-4-(4-chlorobenzyl)piperazine has several limitations as well. It has a short half-life, which makes it difficult to study its long-term effects. It also has a narrow therapeutic window, which means that it can be toxic at higher doses.

Future Directions

There are several future directions for 1-sec-butyl-4-(4-chlorobenzyl)piperazine research. One area of interest is its potential use in the treatment of neurodegenerative diseases. 1-sec-butyl-4-(4-chlorobenzyl)piperazine has been shown to have neuroprotective properties, which may be useful in preventing or slowing the progression of these diseases. Another area of interest is the development of more potent and selective 1-sec-butyl-4-(4-chlorobenzyl)piperazine analogs, which may have fewer side effects than the parent compound. Finally, 1-sec-butyl-4-(4-chlorobenzyl)piperazine may be useful in the development of new drugs for the treatment of psychiatric disorders such as depression and anxiety.

Synthesis Methods

1-sec-butyl-4-(4-chlorobenzyl)piperazine is synthesized by reacting piperazine with benzyl chloride and 1-chlorobutane. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified using various techniques such as recrystallization or chromatography.

properties

IUPAC Name

1-butan-2-yl-4-[(4-chlorophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2/c1-3-13(2)18-10-8-17(9-11-18)12-14-4-6-15(16)7-5-14/h4-7,13H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENWJFPWRVSWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Butan-2-yl)-4-(4-chlorobenzyl)piperazine

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